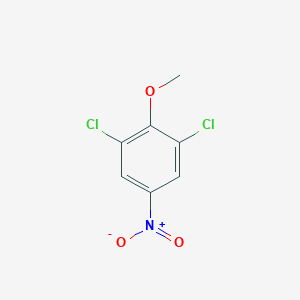![molecular formula C7H4F2 B102754 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 18238-55-6](/img/structure/B102754.png)
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene, also known as DFHBI, is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. This molecule has been used in various research applications, including the detection of RNA molecules in cells.
Scientific Research Applications
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has been used in various scientific research applications, including the detection of RNA molecules in cells. This molecule has been shown to bind specifically to RNA molecules, resulting in a fluorescence signal that can be detected using microscopy or flow cytometry. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has also been used in the study of RNA-protein interactions and RNA localization in cells.
Mechanism Of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene involves the binding of the molecule to RNA molecules. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has been shown to bind specifically to RNA molecules containing a hairpin loop structure, resulting in a fluorescence signal. This binding is thought to occur through interactions between the fluorophore and the RNA molecule.
Biochemical and Physiological Effects:
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has been shown to have minimal biochemical and physiological effects on cells. The molecule is non-toxic and does not affect cell viability or proliferation. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has also been shown to have minimal interference with cellular processes, making it an ideal tool for studying RNA molecules in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is its specificity for RNA molecules. This molecule has been shown to bind specifically to RNA molecules containing a hairpin loop structure, allowing for the detection of specific RNA molecules in cells. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is also non-toxic and has minimal interference with cellular processes, making it an ideal tool for studying RNA molecules in cells.
However, there are also limitations to the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene in lab experiments. One limitation is the requirement for a hairpin loop structure in the RNA molecule for binding to occur. This limits the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene to the detection of specific RNA molecules. Another limitation is the fluorescence signal generated by 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene, which can be affected by factors such as pH and temperature.
Future Directions
There are many potential future directions for the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene in scientific research. One direction is the development of new fluorescent molecules that can bind to different types of RNA molecules. Another direction is the optimization of the synthesis method for 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene to improve its yield and purity. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene can also be used in combination with other techniques, such as CRISPR-Cas9, to study RNA molecules in cells.
Conclusion:
In conclusion, 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. This molecule has been used in various research applications, including the detection of RNA molecules in cells. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has minimal biochemical and physiological effects on cells, making it an ideal tool for studying RNA molecules in cells. While there are limitations to the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene in lab experiments, there are many potential future directions for the use of this molecule in scientific research.
Synthesis Methods
The synthesis of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene involves the reaction of 7,7-difluoro-1,5-cyclooctadiene with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene. This synthesis method has been optimized and can be performed on a large scale, making 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene readily available for research purposes.
properties
CAS RN |
18238-55-6 |
|---|---|
Product Name |
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene |
Molecular Formula |
C7H4F2 |
Molecular Weight |
126.1 g/mol |
IUPAC Name |
7,7-difluorobicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C7H4F2/c8-7(9)5-3-1-2-4-6(5)7/h1-4H |
InChI Key |
QQESEAYTNOTARV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C2(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C2(F)F |
Other CAS RN |
18238-55-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




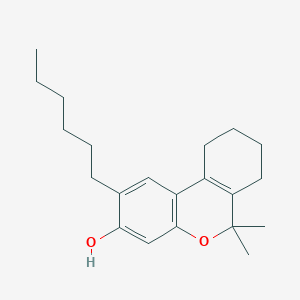

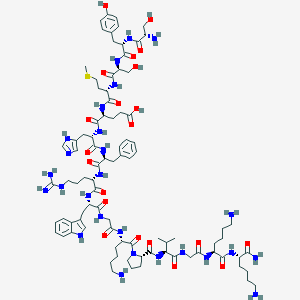
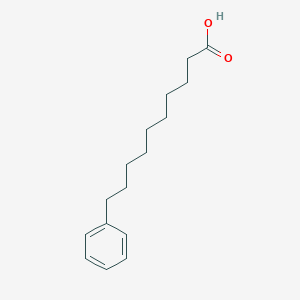
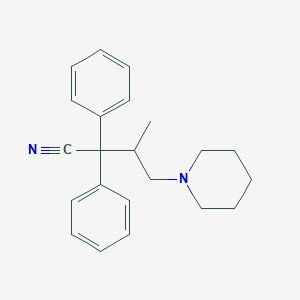
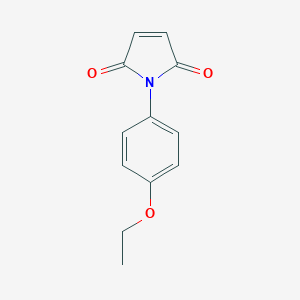
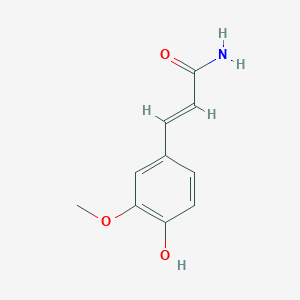
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
